molecular formula C41H55N3O4 B035155 Pregnenolone-naltrexone azine CAS No. 108743-74-4

Pregnenolone-naltrexone azine

カタログ番号 B035155
CAS番号: 108743-74-4
分子量: 653.9 g/mol
InChIキー: BRUOIIRRNBKKHH-XSMYIDEESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pregnenolone-naltrexone azine (PNA) is a novel compound that has recently gained attention in scientific research for its potential therapeutic applications. This compound is a combination of two well-known drugs, pregnenolone and naltrexone, which have been shown to have beneficial effects on various physiological and pathological conditions. PNA has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied.

作用機序

The mechanism of action of Pregnenolone-naltrexone azine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including the opioid, GABAergic, and glutamatergic systems. Pregnenolone-naltrexone azine has been shown to bind to the mu-opioid receptor and the N-methyl-D-aspartate receptor, which are involved in pain perception and memory formation, respectively. Pregnenolone-naltrexone azine also modulates the activity of the GABAergic system, which is involved in the regulation of anxiety and stress. The compound has been shown to increase the levels of neurosteroids, such as allopregnanolone, which have neuroprotective and anxiolytic effects.
Biochemical and Physiological Effects
Pregnenolone-naltrexone azine has been shown to have various biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1beta and tumor necrosis factor-alpha. Pregnenolone-naltrexone azine also has analgesic effects, which are mediated through the activation of the mu-opioid receptor. The compound has been shown to reduce anxiety and depression-like behaviors in animal models, which are mediated through the modulation of the GABAergic and glutamatergic systems. Pregnenolone-naltrexone azine has also been shown to have neuroprotective effects, which are mediated through the modulation of neurosteroid levels.

実験室実験の利点と制限

Pregnenolone-naltrexone azine has several advantages for lab experiments. The compound has been shown to be stable and easy to synthesize. Pregnenolone-naltrexone azine is also relatively easy to administer to animal models, either through injection or oral administration. However, there are some limitations to the use of Pregnenolone-naltrexone azine in lab experiments. The compound has a low solubility in water, which can limit its use in certain experiments. Pregnenolone-naltrexone azine also has a short half-life, which can make it difficult to maintain consistent levels in animal models.

将来の方向性

There are several future directions for the study of Pregnenolone-naltrexone azine. One area of research is the potential use of Pregnenolone-naltrexone azine in the treatment of addiction. Pregnenolone-naltrexone azine has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, in animal models. Another area of research is the potential use of Pregnenolone-naltrexone azine in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Pregnenolone-naltrexone azine has been shown to have neuroprotective effects, which may be beneficial in these conditions. Finally, further research is needed to fully understand the mechanism of action of Pregnenolone-naltrexone azine and its potential therapeutic applications.
Conclusion
Pregnenolone-naltrexone azine is a novel compound that has potential therapeutic applications in various physiological and pathological conditions. The compound has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied. Pregnenolone-naltrexone azine has several advantages for lab experiments, but there are also some limitations to its use. Further research is needed to fully understand the potential therapeutic applications of Pregnenolone-naltrexone azine and its mechanism of action.

合成法

Pregnenolone-naltrexone azine is synthesized by combining pregnenolone and naltrexone using a specific method. The synthesis involves the reaction of pregnenolone with naltrexone in the presence of a catalyst, such as boron trifluoride etherate or p-toluenesulfonic acid. The reaction results in the formation of Pregnenolone-naltrexone azine, which is a white crystalline powder. The purity of Pregnenolone-naltrexone azine can be confirmed using various analytical techniques, such as high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy.

科学的研究の応用

Pregnenolone-naltrexone azine has been studied extensively for its potential therapeutic applications in various physiological and pathological conditions. The compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. Pregnenolone-naltrexone azine has also been investigated for its potential use in the treatment of addiction, depression, anxiety, and post-traumatic stress disorder. The compound has been tested in various animal models, and the results have been promising.

特性

CAS番号

108743-74-4

分子式

C41H55N3O4

分子量

653.9 g/mol

IUPAC名

(7E,7aS)-3-(cyclopropylmethyl)-7-[(E)-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethylidenehydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

InChI

InChI=1S/C41H55N3O4/c1-23(29-9-10-30-28-8-7-26-21-27(45)12-15-38(26,2)31(28)13-16-39(29,30)3)42-43-32-14-17-41(47)34-20-25-6-11-33(46)36-35(25)40(41,37(32)48-36)18-19-44(34)22-24-4-5-24/h6-7,11,24,27-31,34,37,45-47H,4-5,8-10,12-22H2,1-3H3/b42-23+,43-32+/t27-,28-,29+,30-,31-,34?,37+,38-,39+,40?,41?/m0/s1

InChIキー

BRUOIIRRNBKKHH-XSMYIDEESA-N

異性体SMILES

C/C(=N\N=C\1/CCC2(C3CC4=C5C2([C@@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)/[C@H]7CC[C@@H]8[C@@]7(CC[C@H]9[C@H]8CC=C1[C@@]9(CC[C@@H](C1)O)C)C

SMILES

CC(=NN=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C7CCC8C7(CCC9C8CC=C1C9(CCC(C1)O)C)C

正規SMILES

CC(=NN=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C7CCC8C7(CCC9C8CC=C1C9(CCC(C1)O)C)C

同義語

naltrexone-pregnenolone mixed azine
PH-NX
pregnenolone-naltrexone azine

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。